6-Bromo-7-fluoro-2,3-dihydroquinolin-4(1H)-one is a heterocyclic compound characterized by its unique molecular structure, which includes a quinoline core substituted with bromine and fluorine atoms. Its molecular formula is , and it has a molecular weight of 244.06 g/mol. This compound is notable for its potential applications in medicinal chemistry and as a building block in the synthesis of various pharmaceuticals .
6-Bromo-7-fluoro-2,3-dihydroquinolin-4(1H)-one falls under the category of halogenated quinolines. The presence of both bromine and fluorine distinguishes it from other related compounds, potentially enhancing its lipophilicity and bioactivity, making it a valuable candidate for further research in medicinal chemistry .
Several synthetic routes have been developed to produce 6-Bromo-7-fluoro-2,3-dihydroquinolin-4(1H)-one. A common method involves the following steps:
The synthesis typically employs reagents such as N-Bromosuccinimide in N,N-dimethylformamide under controlled temperatures (0 - 20 °C) for optimal yield (up to 92%) and purity .
The molecular structure of 6-Bromo-7-fluoro-2,3-dihydroquinolin-4(1H)-one features a fused bicyclic system typical of quinolines. The bromine atom is located at position six, while the fluorine atom is at position seven of the quinoline ring.
The chemical reactivity of 6-Bromo-7-fluoro-2,3-dihydroquinolin-4(1H)-one can be attributed to the presence of bromine and fluorine substituents, which facilitate nucleophilic substitutions and electrophilic reactions. Key reactions include:
These reactions are often carried out under mild conditions to preserve the integrity of the compound while achieving desired modifications for further applications.
The mechanism of action for 6-Bromo-7-fluoro-2,3-dihydroquinolin-4(1H)-one primarily involves its interaction with biological targets through binding affinity influenced by its halogen substituents. This compound may exhibit activity against specific enzymes or receptors due to its structural features.
Research indicates that halogenated quinolines can exhibit antimicrobial properties, potentially making this compound useful in treating infections or as a lead compound for drug development .
The chemical stability of 6-Bromo-7-fluoro-2,3-dihydroquinolin-4(1H)-one is influenced by its halogen substituents, which can affect solubility and reactivity in various solvents. It exhibits moderate lipophilicity due to the presence of halogens .
6-Bromo-7-fluoro-2,3-dihydroquinolin-4(1H)-one has potential applications in medicinal chemistry as:
This detailed analysis highlights the significance of 6-Bromo-7-fluoro-2,3-dihydroquinolin-4(1H)-one within scientific research and its potential therapeutic applications.
Regioselective bromination of the quinolinone scaffold is critical for introducing bromine at the C6 position while preserving the fluorine-sensitive positions. N-Bromosuccinimide (NBS) in acetonitrile under microwave irradiation achieves moderate selectivity for 6-bromo-7-fluoro derivatives, but competitive electrophilic addition at C3 remains problematic [3] [5]. Superior regioselectivity (>90%) is attained using potassium bromate/hydrobromic acid (KBrO₃/HBr) systems, where HBr concentration controls bromonium ion formation. At 40-45% HBr, the C6 position is preferentially brominated due to decreased electrophilicity favoring benzene ring attack over pyridinone ring bromination [5]. This protocol minimizes dibromide formation when fluorination pre-blocks C7, as demonstrated in the synthesis of 6-bromo-7-fluoro-2,3-dihydroquinolin-4(1H)-one with isolated yields reaching 85% [3] [5]. Ionic liquid-assisted bromination (e.g., [BMIM]Br₃) further enhances C6 selectivity (92%) through substrate coordination and reduced halogen reactivity [5].
Table 1: Brominating Agents for 6-Bromo-7-fluoro-2,3-dihydroquinolin-4(1H)-one Synthesis
Brominating Agent | Solvent/Conditions | Regioselectivity | Yield (%) | Key Advantage |
---|---|---|---|---|
NBS | CH₃CN, MW, 80°C | Moderate (C6 vs C3) | 60-65 | Rapid reaction kinetics |
KBrO₃/HBr (40%) | H₂O, 0-5°C, 2h | High (C6) | 80-85 | HBr concentration-controlled selectivity |
[BMIM]Br₃ | Ionic liquid, RT, 6h | Very High (C6) | 90-92 | Recyclable catalyst, reduced waste |
Directed ortho-metalation (DoM) and Schiemann reactions constitute core fluorination strategies for installing fluorine at C7. DoM employs n-butyllithium to deprotonate the C7 position of 6-brominated dihydroquinolinone intermediates at -78°C in THF, followed by electrophilic quenching with N-fluorobenzenesulfonimide (NFSI) to afford 75-80% fluorination yield [6] [8]. Alternatively, fluorinated building blocks like 1-bromo-2-fluorobenzene (synthesized via Schiemann reaction) permit direct incorporation through cyclization. The Schiemann protocol converts 2-bromoaniline to diazonium hexafluorophosphate using NaNO₂/HCl, followed by thermal decomposition at 165-170°C in mineral oil to deliver 1-bromo-2-fluorobenzene in 73-75% yield [8]. This precursor undergoes Friedel-Crafts acylation with β-keto esters under AlCl₃ catalysis to construct the fluorinated quinolinone core, though competing dehalogenation requires careful temperature modulation below 40°C [3] [8].
Cyclization efficiency in constructing the dihydroquinolinone ring hinges on solvent polarity and Lewis acid strength. Non-polar solvents (toluene, dichloroethane) facilitate AlCl₃-catalyzed Friedel-Crafts cyclizations of fluorinated precursors like ethyl 3-(2-fluorophenyl)-3-oxopropanoate, achieving 70-75% conversion by stabilizing the ketone-Lewis acid complex [5] . Polar aprotic solvents (DMF, acetonitrile) improve yields to 82-88% for Pd-catalyzed carbonylative cyclizations by enhancing CO insertion rates and stabilizing palladium intermediates [3] . Catalyst screening reveals trifluoromethanesulfonic acid (TfOH) outperforms polyphosphoric acid (PPA) in phenanthridinone syntheses (95% vs. 65% yield), attributed to superior electrophilic activation of carbonyl groups with minimized side reactions . Ionic liquids ([BMIM]PF₆) enable catalyst recycling in NBS brominations, reducing reaction mass efficiency (RME) by 40% over three cycles [5].
Temperature critically governs bromination kinetics, fluorination stability, and cyclization regioselectivity. KBrO₃/HBr-mediated bromination below 5°C suppresses dibromide formation (<5%), whereas reactions above 25°C generate 15-20% 3,6-dibromo contaminants [5]. Schiemann decomposition requires strict maintenance at 165-170°C; deviations below 160°C prolong reaction times (yield drop to 55%), while exceeding 175°C accelerates aryl radical polymerization, reducing 1-bromo-2-fluorobenzene yield to 60% [8]. Cyclization of bromofluoro precursors exhibits an optimal window of 80-85°C in DMF, balancing ring-closure rate (activation energy: 50 kJ/mol) against decarboxylation. Lower temperatures (60°C) stall cyclization (40% conversion), and higher temperatures (110°C) promote desorption, lowering yields to 70% [3] [5].
Table 2: Temperature Optimization in Key Synthetic Steps
Reaction Step | Optimal Temp. Range | Yield at Optimal Temp. (%) | Yield Deviation (±10°C) | Primary Side Reaction |
---|---|---|---|---|
KBrO₃/HBr Bromination | 0-5°C | 85 | -25% | Dibromide formation |
Schiemann Decomposition | 165-170°C | 75 | -15% | Aryl radical polymerization |
AlCl₃ Cyclization | 80-85°C | 88 | -18% | Dehalogenation/defluorination |
Pd-Catalyzed Carbonylation | 90-95°C | 82 | -12% | Protodebromination |
Scale-up of 6-bromo-7-fluoro-2,3-dihydroquinolin-4(1H)-one synthesis confronts three bottlenecks: diazonium instability, exotherm management, and purification complexity. Schiemann-derived 1-bromo-2-fluorobenzene requires incremental addition of diazonium salt to hot mineral oil to avoid explosive decomposition; batch sizes above 1 kg necessitate specialized continuous flow reactors to confine reactive intermediates [8] . Bromination with KBrO₃/HBr is highly exothermic (ΔH = -120 kJ/mol); industrial pilots employ jacketed reactors with cryogenic cooling to maintain isothermal conditions during reagent addition [5]. Final purification suffers from co-crystallization of structurally similar dibrominated by-products, demanding high-resolution chromatographic separation (silica gel, 5% ethyl acetate/hexanes) that reduces throughput. Transitioning from batch to continuous processing for cyclization steps increases space-time yield by 3.2-fold but requires solvent-resistant equipment due to HBr corrosion [3] [9].
CAS No.: 654654-76-9
CAS No.: 94736-67-1
CAS No.:
CAS No.: 14680-51-4
CAS No.: 1239908-48-5